molecular formula C25H31N3O8 B556968 Z-Lys(Boc)-ONp CAS No. 2212-69-3

Z-Lys(Boc)-ONp

Cat. No.: B556968
CAS No.: 2212-69-3
M. Wt: 501.5 g/mol
InChI Key: XBMRVOHLFIZDDV-UHFFFAOYSA-N
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Description

Z-Lys(Boc)-ONp, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine p-nitrophenyl ester, is a derivative of lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the ε-amino group. The p-nitrophenyl (ONp) ester is a good leaving group, making it useful in coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Boc)-ONp typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Z-Lys(Boc)-ONp undergoes several types of reactions, including:

    Substitution reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming peptide bonds or ester linkages.

    Deprotection reactions: The Z and Boc protective groups can be removed under specific conditions to reveal the free amino groups.

Common Reagents and Conditions

Major Products Formed

    Peptide bonds: Formed when the p-nitrophenyl ester group is substituted by an amine.

    Free lysine: Obtained after deprotection of the Z and Boc groups.

Scientific Research Applications

Z-Lys(Boc)-ONp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Z-Lys(Boc)-ONp involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions, while the p-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a good leaving group. The compound does not have a direct biological target but is crucial in the synthesis of biologically active peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-ONp: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.

    Cbz-Lys(Boc)-ONp: Similar to this compound but with a carbobenzoxy (Cbz) group instead of the Z group.

Uniqueness

This compound is unique due to its combination of protective groups and the p-nitrophenyl ester. The Z group provides stability under basic conditions, while the Boc group is stable under acidic conditions. This orthogonal protection strategy allows for selective deprotection and efficient peptide synthesis .

Properties

IUPAC Name

(4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMRVOHLFIZDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304046
Record name (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-69-3
Record name NSC164045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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